molecular formula C18H22N4O4S2 B611268 TDPAM01 CAS No. 2231103-08-3

TDPAM01

Cat. No.: B611268
CAS No.: 2231103-08-3
M. Wt: 422.518
InChI Key: PZUOXMWBXQXKJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TDPAM01 is a highly potent, dimeric positive allosteric modulator (PAM) of the ionotropic glutamate receptor GluA2, a key subunit of AMPA receptors in the central nervous system . Its primary research value lies in its nanomolar potency, with an EC50 of 13.4 nM in calcium flux assays on HEK293 cells expressing GluA2 flop (Q), making it about 10,000 times more potent than its monomeric counterparts . The compound functions by binding at the dimer interface of the GluA2 ligand-binding domain (LBD), a binding mode confirmed by X-ray crystallography . At this interface, each benzothiadiazine (BTD) moiety of the dimeric this compound molecule forms a characteristic hydrogen bond with the backbone oxygen atom of Pro515 on each receptor subunit, thereby stabilizing the activated form of the receptor . This stabilization delays receptor deactivation and desensitization, which enhances synaptic transmission and makes this compound a valuable pharmacological tool for studying GluA2 receptor function and for the development of cognitive enhancers . Research indicates that positive allosteric modulators of AMPA receptors like this compound are considered attractive targets for investigating potential treatments for brain disorders associated with decreased AMPA receptor signaling, such as Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD) .

Properties

CAS No.

2231103-08-3

Molecular Formula

C18H22N4O4S2

Molecular Weight

422.518

IUPAC Name

6,6'-(ethane-1,2-diyl)bis(4-methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide)

InChI

InChI=1S/C18H22N4O4S2/c1-21-11-19-27(23,24)17-7-5-13(9-15(17)21)3-4-14-6-8-18-16(10-14)22(2)12-20-28(18,25)26/h5-10,19-20H,3-4,11-12H2,1-2H3

InChI Key

PZUOXMWBXQXKJK-UHFFFAOYSA-N

SMILES

CN1CNS(C2=C1C=C(CCC3=CC=C(S(NCN4C)(=O)=O)C4=C3)C=C2)(=O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

TDPAM01;  TDPAM-01;  TDPAM 01; 

Origin of Product

United States

Scientific Research Applications

Neuroscience Research

TDPAM01's modulation of the GluA2 receptor makes it a valuable tool in neuroscience. By enhancing AMPA receptor activity, it may aid in understanding synaptic transmission and plasticity, which are crucial for learning and memory processes.

Drug Development

The binding characteristics of this compound to the GluA2 receptor have been studied using X-ray crystallography, revealing insights into its potency compared to other modulators like TDPAM02. This knowledge is essential for designing new drugs targeting neurological disorders such as Alzheimer's disease and schizophrenia .

Pharmacological Studies

This compound's role as a positive allosteric modulator allows researchers to investigate its effects on excitatory neurotransmission. This could lead to advancements in treatments for conditions characterized by impaired glutamate signaling, including epilepsy and depression .

Case Study 1: X-ray Crystallography Analysis

A study utilized X-ray crystallography to elucidate the binding modes of this compound within the GluA2 receptor. The structural data indicated that this compound binds effectively to both flop and flip variants of the receptor, providing a foundation for further pharmacological exploration .

Case Study 2: Comparative Potency Assessment

Research comparing this compound with its analog TDPAM02 demonstrated that TDPAM02 exhibits tenfold greater potency. Understanding these differences is crucial for optimizing drug candidates aimed at enhancing AMPA receptor function .

Data Tables

Parameter This compound TDPAM02
Binding AffinityModerateHigh
Modulation TypePositive AllostericPositive Allosteric
Receptor Variants TargetedFlop, FlipFlop, Flip
Potency ComparisonBaseline10x Greater

Comparison with Similar Compounds

Comparison with TDPAM02

Potency and Structural Basis

TDPAM02, a structural analog of TDPAM01, exhibits 10-fold higher potency (1.4 nM) due to enhanced interactions at the dimer interface . Key differences include:

  • Water-mediated hydrogen bonds : TDPAM02 forms an additional contact between its sulfonamide group and Asn775 via a water molecule, stabilizing the dimer interface in both apo and L-glutamate-bound states .
  • Cyclopropyl group positioning : The cyclopropyl group in TDPAM02 maintains tighter van der Waals contacts (3.2–3.5 Å) with Met516 and Phe517 compared to this compound, even in apo conformations .
  • Solubility and crystallization : TDPAM02's lower aqueous solubility necessitates 20% DMSO for co-crystallization, whereas this compound crystallizes in 10% DMSO .

Binding Versatility

Both modulators bind GluA2 flip and flop splice variants, but TDPAM02 uniquely stabilizes apo GluA2-LBD with an expanded orthosteric cleft, mimicking the agonist-free conformation (PDB 1FTO) . This dual binding capability suggests TDPAM02 may preactivate receptors for glutamate signaling, a property absent in this compound .

Comparison with Monomeric PAMs

Monomeric PAMs like BPAM344 (cyclopropyl-containing) and BPAM97 (N-ethyl-containing) exhibit similar trends:

Compound Potency (nM) Key Structural Feature Interaction Mechanism
This compound 13.4 Dimeric, cyclopropyl Stabilizes preformed dimers
BPAM344 ~10 Monomeric, cyclopropyl Direct hydrophobic interactions
BPAM97 ~100 Monomeric, N-ethyl Weaker affinity due to flexibility

BPAM344’s cyclopropyl group enhances binding affinity by 10-fold over BPAM97, mirroring the TDPAM02 vs. This compound relationship . However, monomeric PAMs lack the dimer-stabilizing effects of this compound/02, highlighting the advantage of dimeric designs .

Comparison with Classical PAMs

Classical AMPA receptor PAMs like cyclothiazide , CX614 , and aniracetam bind distinct regions of the GluA2-LBD (Figure 6B) :

  • This compound : Occupies the dimer interface, directly stabilizing the active conformation and increasing agonist sensitivity .
  • CX614 : Acts at the transmembrane domain (TMD), unlike this compound’s LBD-targeted mechanism .

Receptor Specificity

Data Tables

Table 1: Key Parameters of this compound and Comparators

Parameter This compound TDPAM02 BPAM344 Cyclothiazide
Potency (nM) 13.4 1.4 ~10 ~300
Dimer Stabilization Yes Yes No No
Apo-State Binding No Yes No No
Solubility Moderate Low High High

Table 2: Structural Interactions

Compound Key Residues Interaction Type
This compound Pro515, Met516, Phe517 Hydrogen bonds, hydrophobic
TDPAM02 Asn775 (via H2O), Met516 Water-mediated, van der Waals
BPAM344 Leu650, Tyr702 Hydrophobic, π-stacking

Q & A

Q. How should contradictory potency data from crystallography vs. functional assays be reconciled?

  • Answer: Crystallography reflects static binding, while functional assays capture dynamic effects (e.g., dimer stabilization). Use surface plasmon resonance (SPR) to measure kinetic parameters (kon/koff) and correlate with EC50 values. Statistical weighting of multiple datasets reduces bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
TDPAM01
Reactant of Route 2
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TDPAM01

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